

Cyclohexylphosphonic Dichloride: A Comprehensive Guide for Synthetic Applications

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Compound of Interest

Compound Name: Cyclohexylphosphonic dichloride

CAS No.: 1005-22-7

Cat. No.: B093389

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Abstract

Cyclohexylphosphonic dichloride (CPDP), with CAS Number 1005-22-7, is a highly reactive organophosphorus intermediate, pivotal for the introduction of the cyclohexylphosphonate moiety into a diverse range of organic molecules.^{[1][2][3][4][5]} Its utility stems from the two labile chlorine atoms attached to the pentavalent phosphorus center, which are readily displaced by a variety of nucleophiles. This guide provides an in-depth exploration of CPDP as a reagent, focusing on its applications in the synthesis of phosphonate esters and phosphonamides, which are key structural motifs in medicinal chemistry and materials science. We will detail the underlying reaction mechanisms, provide field-tested experimental protocols, and discuss critical safety and handling procedures.

Reagent Profile and Physicochemical Properties

Cyclohexylphosphonic dichloride is a moisture-sensitive solid at room temperature, characterized by its high reactivity towards nucleophiles. The phosphorus-chlorine bonds are the primary sites of reaction, making it an excellent electrophile for phosphorylation reactions. The cyclohexyl group provides steric bulk and lipophilicity, which can be leveraged to modulate the physical and pharmacological properties of the target molecules.

Property	Value	Source(s)
CAS Number	1005-22-7	[1][2][3]
Molecular Formula	C ₆ H ₁₁ Cl ₂ OP	[1][2]
Molecular Weight	201.03 g/mol	[2]
Appearance	Solid	[6]
Melting Point	40-43 °C	[6]
Boiling Point	127-129 °C (at 15 mmHg)	[6]
Density	1.296 g/mL at 25 °C	[6]

Safety and Handling: A Self-Validating System

Trustworthiness: The high reactivity of **cyclohexylphosphonic dichloride** necessitates stringent handling protocols. It reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas. Therefore, all operations must be conducted under strictly anhydrous conditions.

Hazard Statements:

- Harmful if swallowed (H302)
- Causes severe skin burns and eye damage (H314)
- May cause respiratory irritation (H335)

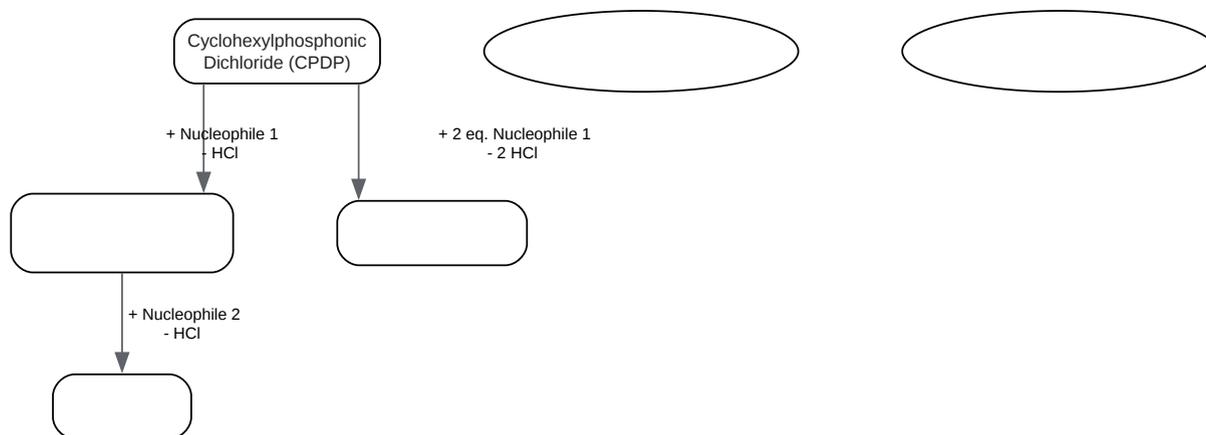
Precautionary Measures & Rationale:

- Inert Atmosphere: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture. This is the most critical step to ensure reagent integrity and prevent hazardous gas evolution.
- Anhydrous Solvents & Glassware: Use flame-dried or oven-dried glassware and anhydrous solvents. The presence of water will consume the reagent and generate HCl, creating pressure buildup and a corrosive environment.

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield). This is non-negotiable due to the severe corrosive nature of the compound and its hydrolysis products.
- **Ventilation:** All manipulations must be performed inside a certified chemical fume hood to manage the risk of inhaling corrosive vapors.
- **Quenching & Disposal:** Spills and residual reagent should be quenched cautiously by slow addition to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or a large volume of an alcohol like isopropanol. Never add water directly to the neat compound.

Core Synthetic Applications

The primary utility of **cyclohexylphosphonic dichloride** is as a phosphonylating agent. It allows for the sequential or simultaneous substitution of its two chlorine atoms, providing access to a wide array of phosphonate derivatives.



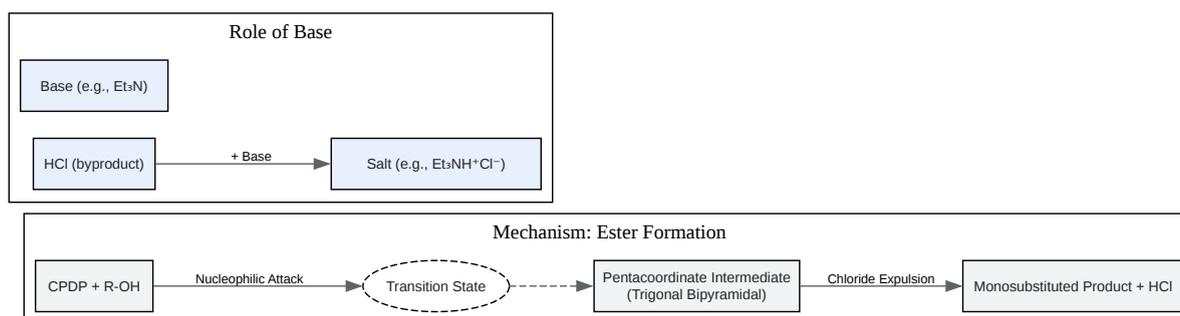
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Caption: General reaction pathways for **Cyclohexylphosphonic Dichloride**.

Synthesis of Cyclohexylphosphonate Esters

The reaction of **cyclohexylphosphonic dichloride** with alcohols is a fundamental method for preparing the corresponding phosphonate esters. These compounds are important as intermediates in Horner-Wadsworth-Emmons reactions and as bioisosteres for phosphates in drug design.

Mechanism & Causality: The reaction proceeds via nucleophilic substitution at the electrophilic phosphorus center. The alcohol's lone pair of electrons attacks the phosphorus atom, leading to the displacement of a chloride ion. This reaction generates HCl as a byproduct. To drive the equilibrium towards the product and prevent unwanted side reactions catalyzed by the acid, a stoichiometric amount of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required. The base acts as an HCl scavenger, forming a salt (e.g., triethylammonium chloride) that often precipitates from the reaction mixture.



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Caption: Nucleophilic substitution at the phosphorus center.

Synthesis of Cyclohexylphosphoramides

Analogous to the reaction with alcohols, primary or secondary amines react readily with **cyclohexylphosphonic dichloride** to form phosphoramides. Phosphoramidates are crucial in medicinal chemistry, for instance, as components of prodrugs designed to improve cell

permeability. The synthesis of amino acid-based phosphoramidates is a challenging but important transformation.[7]

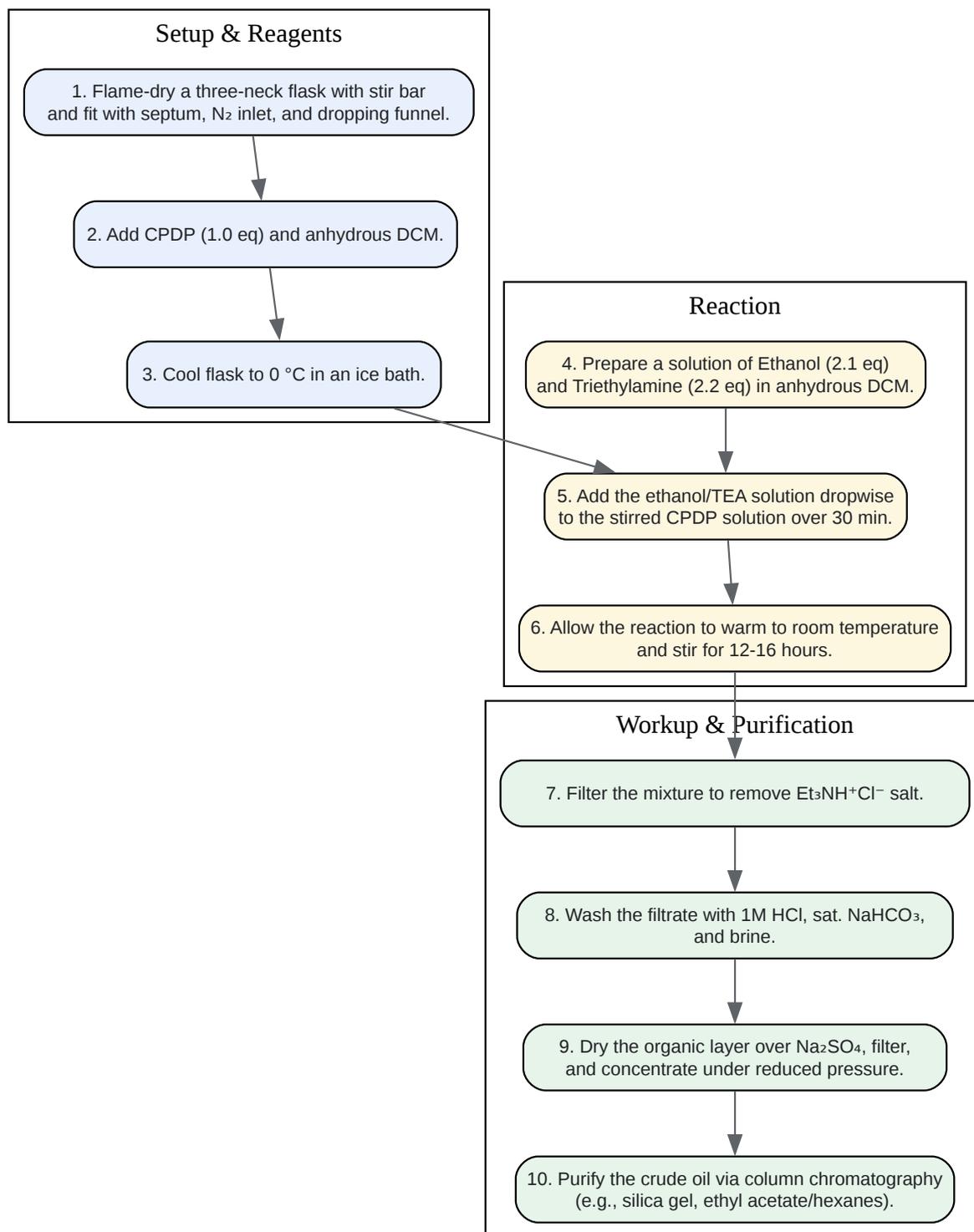
Mechanism & Causality: The mechanism mirrors that of ester formation. The more nucleophilic amine attacks the phosphorus center, displacing chloride. Again, an HCl scavenger is essential. For reactions involving amino acid esters, which are often supplied as hydrochloride salts, an additional equivalent of base is required to liberate the free amine before it can act as a nucleophile.[7]

Experimental Protocols (Representative)

Trustworthiness: The following protocols are adapted from established procedures for analogous phosphonic dichlorides and represent best practices in the field.[7] They are designed as self-validating systems where careful control of stoichiometry, temperature, and atmosphere ensures reproducibility.

Protocol 1: Synthesis of Diethyl Cyclohexylphosphonate (Symmetrical Ester)

This protocol details the reaction of CPDP with two equivalents of ethanol.



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Caption: Workflow for the synthesis of a symmetrical phosphonate ester.

Step-by-Step Methodology:

- **Setup:** Under a nitrogen atmosphere, add **cyclohexylphosphonic dichloride** (1.0 eq) and anhydrous dichloromethane (DCM) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar.
- **Cooling:** Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.
- **Reagent Addition:** In a separate flask, prepare a solution of absolute ethanol (2.1 eq) and triethylamine (2.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled CPDP solution over 30-45 minutes via a dropping funnel. A white precipitate of triethylammonium chloride will form.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure completion.
- **Workup:** Filter the reaction mixture through a pad of celite to remove the triethylammonium chloride precipitate, washing the filter cake with a small amount of DCM.
- **Extraction:** Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude oil can be purified by silica gel column chromatography to yield the pure diethyl cyclohexylphosphonate.

Protocol 2: Synthesis of a Cyclohexylphosphonamidate with an Amino Acid Ester

This protocol describes the synthesis of a phosphonamidate using glycine methyl ester.

Step-by-Step Methodology:

- **Amine Liberation:** In a round-bottom flask under N₂, suspend glycine methyl ester hydrochloride (1.05 eq) in anhydrous DCM. Add triethylamine (1.1 eq) and stir for 20-30 minutes at room temperature to form the free amine.
- **CPDP Solution:** In a separate three-necked flask equipped as in Protocol 1, dissolve **cyclohexylphosphonic dichloride** (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.1 eq) to this solution.
- **Reaction:** Transfer the free amine suspension from step 1 to the cooled CPDP solution via cannula.
- **Second Nucleophile (Esterification):** After stirring for 1-2 hours at 0 °C, add absolute ethanol (1.5 eq) to the reaction mixture.
- **Completion & Workup:** Allow the reaction to warm to room temperature and stir overnight. The workup and purification procedure is similar to that described in Protocol 1.

Expertise & Experience: The sequential addition is key here. Reacting the CPDP first with the more nucleophilic amine allows for the formation of the phosphoramidic chloride intermediate. Subsequent addition of the alcohol then forms the mixed phosphoramidate-ester. Controlling the stoichiometry and temperature is critical to minimize the formation of symmetrical side products.

Conclusion and Future Outlook

Cyclohexylphosphonic dichloride is a versatile and powerful reagent for constructing complex organophosphorus compounds. Its controlled reactivity allows for the synthesis of a wide range of phosphonate esters and amides with tailored properties. The protocols outlined in this guide, grounded in established chemical principles, provide a reliable framework for researchers in organic synthesis and drug development. As the demand for novel phosphonate-containing therapeutics and materials grows, the importance of foundational reagents like CPDP will continue to expand, paving the way for new discoveries and innovations.

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